molecular formula C15H16BrNO2 B2783858 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1232796-50-7

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol

Cat. No.: B2783858
CAS No.: 1232796-50-7
M. Wt: 322.202
InChI Key: HDQYHJLKEZLGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16BrNO2 and a molecular weight of 322.2 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H16BrNO2 . This indicates that the molecule contains 15 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.2 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .

Scientific Research Applications

Photodynamic Therapy for Cancer

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibits high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activities

A series of studies on bromophenols derived from the red alga Rhodomela confervoides demonstrated their significant antioxidant activities. Li et al. (2011) isolated 19 naturally occurring bromophenols, including six new structures, and evaluated their radical scavenging activity against DPPH and ABTS radicals. Most compounds exhibited potent activities, suggesting the alga as an excellent source of natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Synthesis and Biological Evaluation

Balaydın et al. (2012) synthesized a series of bromophenol derivatives, including natural products like vidalol B, and evaluated their inhibitory activities against human carbonic anhydrase isozymes. Some compounds showed promising inhibitory activities, suggesting potential for developing novel inhibitors for treating various diseases, including glaucoma and epilepsy (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Synthesis of Oligoribonucleotides

Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This method highlights the utility of bromophenol derivatives in nucleotide chemistry, allowing for precise control over the synthesis of RNA strands (Takaku & Kamaike, 1982).

Safety and Hazards

The safety and hazards associated with “4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol” are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety measures to prevent harm .

Properties

IUPAC Name

4-bromo-2-[[(2-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQYHJLKEZLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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